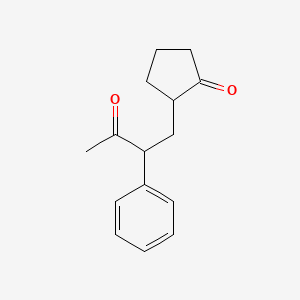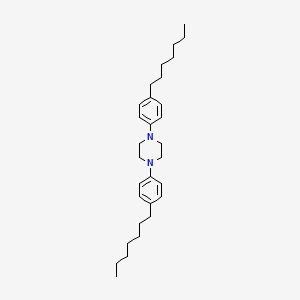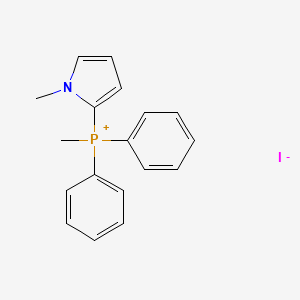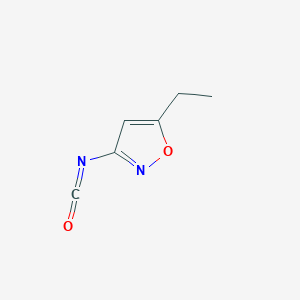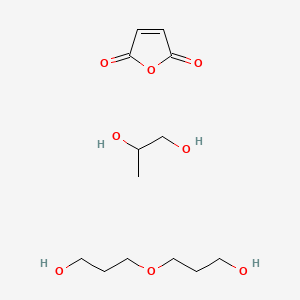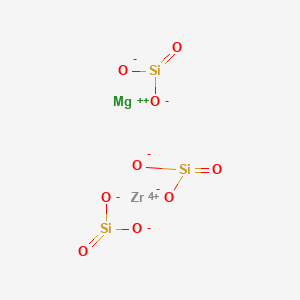
Silicic acid, magnesium zirconium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silicic acid, magnesium zirconium salt is a compound that combines silicic acid with magnesium and zirconium. Silicic acid itself is a compound of silicon, oxygen, and hydrogen, and is regarded as the parent substance from which a large family of silicates, minerals, salts, and esters are derived . The addition of magnesium and zirconium to silicic acid forms a unique compound with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of silicic acid, magnesium zirconium salt typically involves the reaction of silicic acid with magnesium and zirconium salts under controlled conditions. One common method is the sol-gel process, where silicic acid is mixed with magnesium and zirconium precursors in an aqueous solution. The mixture is then subjected to hydrothermal treatment to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature processes. For example, quartz sand and sodium carbonate can be melted together at temperatures around 1300°C to produce sodium silicate, which can then be reacted with magnesium and zirconium salts to form the final product . This process is associated with the discharge of wastewater and the production of significant amounts of carbon dioxide .
化学反应分析
Types of Reactions
Silicic acid, magnesium zirconium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its components are replaced by other elements or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state silicates, while reduction reactions may produce lower oxidation state silicates .
科学研究应用
Silicic acid, magnesium zirconium salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Studied for its potential role in biological systems, including its interactions with proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of ceramics, glass, and other materials due to its high thermal stability and mechanical strength
作用机制
The mechanism of action of silicic acid, magnesium zirconium salt involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and other biomolecules, potentially influencing cellular processes. In industrial applications, its high thermal stability and mechanical strength make it an effective component in various materials .
相似化合物的比较
Similar Compounds
Similar compounds to silicic acid, magnesium zirconium salt include:
- Sodium silicate
- Potassium silicate
- Calcium silicate
- Magnesium silicate
- Zirconium silicate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of magnesium and zirconium, which imparts distinct properties such as enhanced thermal stability and mechanical strength. This makes it particularly valuable in applications requiring high-performance materials .
属性
CAS 编号 |
52110-05-1 |
|---|---|
分子式 |
MgO9Si3Zr |
分子量 |
343.78 g/mol |
IUPAC 名称 |
magnesium;dioxido(oxo)silane;zirconium(4+) |
InChI |
InChI=1S/Mg.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 |
InChI 键 |
IKRYMFPTYSUUKF-UHFFFAOYSA-N |
规范 SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


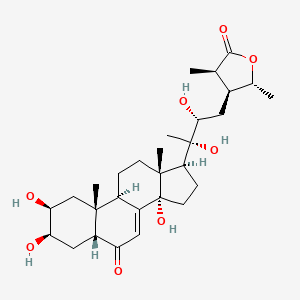
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
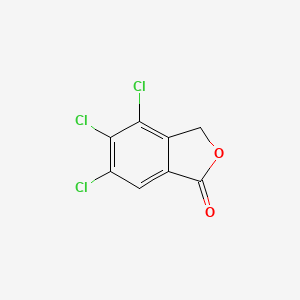
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
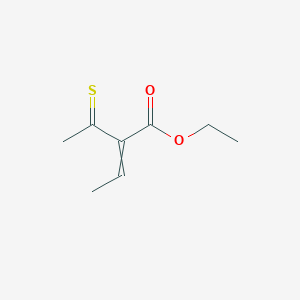
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)

